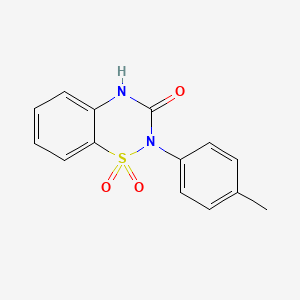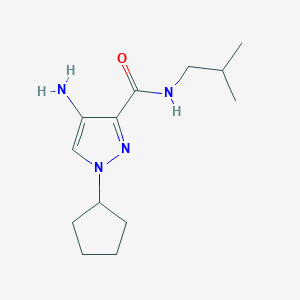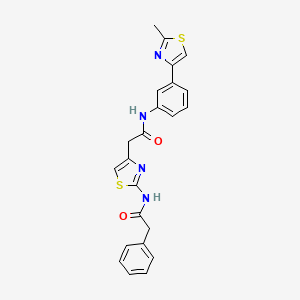
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C23H20N4O2S2 and its molecular weight is 448.56. The purity is usually 95%.
BenchChem offers high-quality N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide derivatives have been studied for their anticancer properties. For instance, compounds synthesized with similar structural motifs have demonstrated selective cytotoxicity against human lung adenocarcinoma cells, showcasing significant anticancer activity without affecting non-cancerous cell lines to a great extent. These compounds were evaluated using various cancer cell lines, and some showed high selectivity, indicating their potential as targeted cancer therapies. The selective cytotoxicity and apoptosis induction in cancer cells underline their applicability in developing novel anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antibacterial and Antifungal Activities
Derivatives of N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide have shown promising antibacterial and antifungal activities. Research has demonstrated that introducing thiazole moieties into the amide scaffold can lead to compounds with significant antibacterial properties against various bacterial strains. Furthermore, these compounds have demonstrated the ability to disrupt bacterial cell membranes, indicating a mechanism of action that could be exploited in developing new antibacterial drugs. Additionally, some of these compounds have exhibited excellent nematicidal activity, further broadening their potential applications in managing infections and infestations (Lu, Zhou, Wang, & Jin, 2020).
Antimicrobial Properties
The synthesis of new thiazolidin-4-one derivatives, including similar structural frameworks, has highlighted their potential antimicrobial activity. These compounds have been tested against a range of bacterial and fungal species, showing considerable zones of inhibition. The versatility in antimicrobial efficacy underscores the utility of these compounds in designing new antimicrobial agents that could address the growing concern of antibiotic resistance (Baviskar, Khadabadi, & Deore, 2013).
Antioxidant Activity
The antioxidant properties of related compounds have also been explored, with some derivatives showing potential as antioxidant agents. Through a combination of molecular docking and in vitro studies, these compounds have been assessed for their ability to scavenge free radicals, suggesting their use in mitigating oxidative stress-related diseases. The detailed structural analysis and experimental validation of their antioxidant capacity indicate a promising avenue for developing new therapeutic agents focused on oxidative stress (Hossan, 2020).
properties
IUPAC Name |
N-[4-[2-[3-(2-methyl-1,3-thiazol-4-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-15-24-20(14-30-15)17-8-5-9-18(11-17)25-22(29)12-19-13-31-23(26-19)27-21(28)10-16-6-3-2-4-7-16/h2-9,11,13-14H,10,12H2,1H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJHFDRDCJVUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

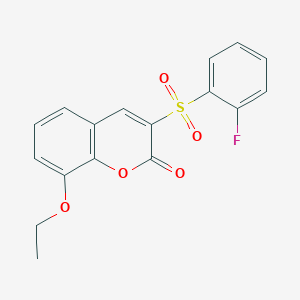
![1-(naphthalen-2-ylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2831898.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2831899.png)
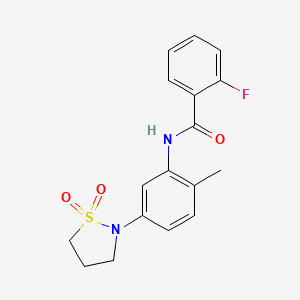
![N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2831903.png)

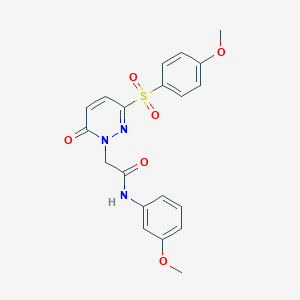
![2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2831908.png)
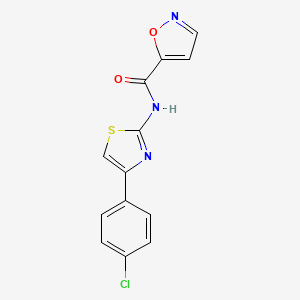

![7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B2831913.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2831914.png)
